N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide
Description
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide is a synthetic tetrahydroquinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 4-methoxyphenyl group at position 7 and a 2-phenylbutanamide moiety at position 2. Its molecular formula is C₃₀H₂₉N₃O₃, with a molecular weight of 479.58 g/mol. The compound’s structure combines lipophilic (phenylbutanamide) and polar (methoxyphenyl) groups, influencing its solubility and pharmacological interactions.
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylbutanamide |
InChI |
InChI=1S/C25H25N3O3/c1-3-20(17-7-5-4-6-8-17)24(30)28-25-26-15-21-22(27-25)13-18(14-23(21)29)16-9-11-19(31-2)12-10-16/h4-12,15,18,20H,3,13-14H2,1-2H3,(H,26,27,28,30) |
InChI Key |
WTEAXSHWWMTPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl and phenylbutanamide groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of tetrahydroquinazoline have been shown to exhibit substantial antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic or antifungal agent .
Anticancer Properties
Research indicates that compounds similar to N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide demonstrate promising anticancer activity. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation and survival. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting mitochondrial functions and disrupting metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This action could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Neuroprotective Potential
There is emerging evidence that quinazoline derivatives exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties position these compounds as potential therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinazoline ring have been systematically studied to determine their impact on biological activity. This research is essential for guiding the design of new derivatives with enhanced efficacy and reduced toxicity .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogous tetrahydroquinazolinone derivatives, focusing on structural modifications, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Tetrahydroquinazolinone Derivatives
*Note: logP values marked with * are estimated based on structural analogs.
Key Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility :
- The 4-methoxyphenyl group in the target compound provides moderate polarity due to the methoxy (-OCH₃) group, balancing lipophilicity from the phenylbutanamide chain. This contrasts with the 4-fluorophenyl derivative (higher electronegativity, improved metabolic stability) and 4-methylphenyl analogs (higher logP = 3.916) .
- Chlorophenyl (logD = 2.865) and isopropylphenyl substituents further increase hydrophobicity, reducing aqueous solubility (logSw = -3.904 for chlorophenyl) .
Biological Activity Trends: Tetrahydroquinazolinone sulfonamides (e.g., compound 10 in ) exhibit carbonic anhydrase inhibition (Ki values in nM range), suggesting the core structure’s role in enzyme binding . Fluorinated derivatives (e.g., 4-fluorophenyl) are linked to enhanced pharmacokinetics, as fluorine atoms improve membrane permeability and resistance to oxidative metabolism .
Industrial and Pharmacological Applications: The 4-isopropylphenyl analog () is marketed for industrial use, highlighting the scaffold’s versatility beyond medicinal chemistry . Patent literature () underscores tetrahydroquinazolinone derivatives as intermediates in synthesizing kinase inhibitors, though specific data for the target compound remain proprietary .
Biological Activity
N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions. The initial steps typically include the formation of a tetrahydroquinazoline core through cyclization reactions involving 4-methoxybenzaldehyde and appropriate amine precursors. The final compound is obtained by acylation with phenylbutyric acid derivatives.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological properties:
- Anticancer Activity : Research indicates that compounds with a tetrahydroquinazoline structure exhibit significant anticancer properties. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects in models of cerebral ischemia. The compound has demonstrated the ability to prolong survival times in animal models subjected to induced ischemic conditions . This activity may be linked to its antioxidant properties and the modulation of neuroinflammatory pathways.
- Anti-inflammatory Properties : The compound has also been evaluated for anti-inflammatory activities. Similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce edema in experimental models .
1. Anticancer Studies
A recent study evaluated the cytotoxic effects of several tetrahydroquinazoline derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with a 4-methoxyphenyl substituent exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 ± 1.5 | MCF-7 |
| Compound B | 15 ± 2.0 | HeLa |
| N-[7-(4-methoxyphenyl)-5-oxo...] | 12 ± 1.0 | MCF-7 |
2. Neuroprotective Effects
In vivo studies using a bilateral common carotid artery occlusion model showed that administration of N-[7-(4-methoxyphenyl)-5-oxo...] significantly increased survival times compared to control groups.
| Treatment Dose (mg/kg) | Survival Time (min) |
|---|---|
| 400 | 14.83 ± 0.42 |
| 200 | 14.56 ± 0.38 |
| Control (Saline) | 2.04 ± 0.61 |
3. Anti-inflammatory Mechanisms
In vitro assays demonstrated that N-[7-(4-methoxyphenyl)-5-oxo...] inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential mechanism for its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the critical steps and purification methods for synthesizing N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as amide bond formation between the tetrahydroquinazolinone core and substituted phenylbutanamide. Key steps include:
- Cyclocondensation : Use of 4-methoxyphenyl-substituted precursors under reflux with catalysts like acetic acid or trifluoroacetic acid.
- Amide Coupling : Activation of carboxylic acid groups (e.g., via EDC/HOBt) for reaction with amine intermediates.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and molecular ion peaks.
- X-ray Crystallography : For unambiguous confirmation of the tetrahydroquinazolinone ring geometry .
Q. How can researchers ensure compound stability during storage and experimental use?
- Methodological Answer : Stability testing under varying conditions (pH, temperature, light) is critical:
- Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products.
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation of the methoxyphenyl group.
- Long-Term Stability : Periodic FT-IR analysis to detect oxidation of the oxo group in the tetrahydroquinazolinone core .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or water) to study conformational flexibility and ligand-protein interactions.
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian 16) to model tautomerization or ring-opening reactions in acidic/basic conditions .
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : Apply fractional factorial designs to screen variables:
- Critical Factors : Temperature (60–120°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Central composite design to identify optimal conditions (e.g., 90°C, 0.5 equiv. catalyst in DMF).
- Validation : Triplicate runs under optimized conditions to ensure reproducibility (RSD <5%) .
Q. What approaches resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 5-oxo-tetrahydroquinazolinone derivatives) to assign ambiguous peaks.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts or isotopic patterns).
- Dynamic NMR Experiments : Variable-temperature H NMR to detect rotational barriers in the phenylbutanamide moiety .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with nitro or halogen groups) and assess biological activity.
- QSAR Modeling : Use PLS regression to correlate electronic descriptors (logP, polar surface area) with experimental IC values.
- In Silico Docking : AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases) .
Q. What methodologies elucidate the reaction mechanism of this compound in catalytic processes?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation during ring-opening reactions.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.
- Computational Reaction Path Search : Employ nudged elastic band (NEB) methods to map transition states and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
